molecular formula (C₃F₆)₂ B109167 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer CAS No. 13429-24-8

1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer

Cat. No. B109167
CAS RN: 13429-24-8
M. Wt: 300.04 g/mol
InChI Key: PBVZTJDHQVIHFR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer” is not clearly provided in the searched resources .


Chemical Reactions Analysis

The specific chemical reactions involving “1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer” are not clearly outlined in the searched resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer” are not clearly detailed in the searched resources .

Scientific Research Applications

Quantum Chemical Study of Dimerization Products

A quantum-chemical study focused on the molecular structure of dimerization products of hexafluoro-1,3-butadiene reveals insights into the symmetry and stability of these dimers, with implications for their potential use in various chemical applications (Kalninsh & Semenov, 2008).

Catalysis of Linear Dimerization

The catalytic dimerization of propylene and 1-butene using certain nickel complexes has been studied, providing valuable information for the synthesis of linear alkenes, which are useful in various chemical industries (Beach, Bozik, Wu, & Kissin, 1986).

Synthesis of Fluorine-Containing Polyethers

Research into the synthesis of highly fluorinated monomers, such as hexafluoro-2-propyl benzene derivatives, leads to the creation of soluble, hydrophobic, and low dielectric polyethers, indicating potential applications in materials science and electronics (Fitch et al., 2003).

Selective Dimerization Using Nickel Complexes

Investigations into selective catalytic dimerization reactions of propene, using nickel coordination complexes, offer insights into efficient synthesis methods for specific hydrocarbon structures, which could be valuable in petrochemical processing (Eberhardt & Griffin, 1970).

Chemistry of Hexafluoropropene Oligomers

Studies on hexafluoropropene (HFP) oligomers, including dimers and trimers, have revealed unique reactivity characteristics with various nucleophiles, suggesting potential applications in organic synthesis and material chemistry (Ishikawa & Maruta, 1981).

Catalytic Oxidative Dimerization

Explorations into the oxidative dimerization of propylene using Bi2O3La2O2 as a catalyst demonstrate a novel approach to synthesizing C3-dimers, potentially beneficial in the field of catalysis and industrial chemistry (Cosimo, Burrington, & Grasselli, 1986).

Photodimerization and Photopolymerization

Research on the photodimerization and polymerization of certain fluorinated compounds indicates high reactivity and efficiency in these processes, suggesting applications in photopolymer materials and light-induced synthesis (Sonoda et al., 2009).

Safety And Hazards

The safety and hazards associated with “1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer” are not clearly outlined in the searched resources .

Future Directions

The future directions for the study or use of “1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer” are not clearly mentioned in the searched resources .

properties

IUPAC Name

1,1,2,3,3,3-hexafluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3F6/c2*4-1(2(5)6)3(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVZTJDHQVIHFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(C(F)(F)F)F.C(=C(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer

CAS RN

13429-24-8
Record name 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013429248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer
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1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer
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1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer
Reactant of Route 4
1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer
Reactant of Route 5
1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer

Citations

For This Compound
1
Citations
J Glüge, M Scheringer, IT Cousins, JC DeWitt… - … Science: Processes and … - files.osf.io
The document provides an overview of the applications of PFAS. The information was gathered from various sources, such as reports, journal articles, databases, patents, safety data …
Number of citations: 1 files.osf.io

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